1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea

Catalog No.
S6139838
CAS No.
M.F
C14H16N2O2S2
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thi...

Product Name

1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C14H16N2O2S2/c1-17-10-5-6-13(18-2)12(8-10)16-14(19)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,19)

InChI Key

FIZHSFYGDMKZKQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CS2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CS2

The exact mass of the compound N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is 308.06532010 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is a compound characterized by its unique structure, which integrates a thiourea moiety with an aromatic system. The molecular formula of this compound is C12H14N2O2SC_{12}H_{14}N_2O_2S, and it features a thiophen-2-ylmethyl group attached to a thiourea functional group. This configuration suggests potential for diverse chemical reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

The reactivity of 1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea can be attributed to the presence of the thiourea group, which can participate in various nucleophilic substitution reactions. Thioureas are known to react with electrophiles, leading to the formation of substituted ureas or other derivatives. Additionally, the compound may undergo oxidation or reduction reactions depending on the conditions, potentially yielding different derivatives that maintain the core thiourea functionality.

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 2,5-dimethoxyphenyl isothiocyanate with thiophen-2-ylmethyl amine under acidic or basic conditions.
  • Reflux Method: Another approach may involve refluxing 2,5-dimethoxyphenylamine with thiophene-2-carboxaldehyde followed by treatment with ammonium thiocyanate.
  • Solvent-Free Synthesis: Recent advancements in green chemistry suggest that solvent-free methods could be employed to synthesize this compound efficiently while minimizing environmental impact.

1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its unique properties might be explored in creating novel materials with specific electronic or optical characteristics.
  • Agricultural Chemistry: Similar compounds have been utilized as agrochemicals; hence this compound may also have applications in pest control or plant growth regulation.

Interaction studies involving 1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea could focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary data from related compounds suggest that thioureas can interact with proteins involved in metabolic pathways or signaling processes. Understanding these interactions could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea. Here are a few notable examples:

Compound NameMolecular FormulaNotable Features
1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)thioureaC18H22N2O2SC_{18}H_{22}N_2O_2SExhibits similar biological activity; used in medicinal chemistry.
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thioureaC15H16N2O2SC_{15}H_{16}N_2O_2SPotentially has similar pharmacological properties; different substituents may affect activity.
1-(3-Methylphenyl)-3-(thiophen-2-ylmethyl)thioureaC14H16N2SC_{14}H_{16}N_2SVariation in aromatic substituents; could influence solubility and interaction profiles.

The uniqueness of 1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea lies in its specific combination of methoxy substituents and the thiophenic structure, which may enhance its solubility and biological activity compared to other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

308.06532010 g/mol

Monoisotopic Mass

308.06532010 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

Explore Compound Types